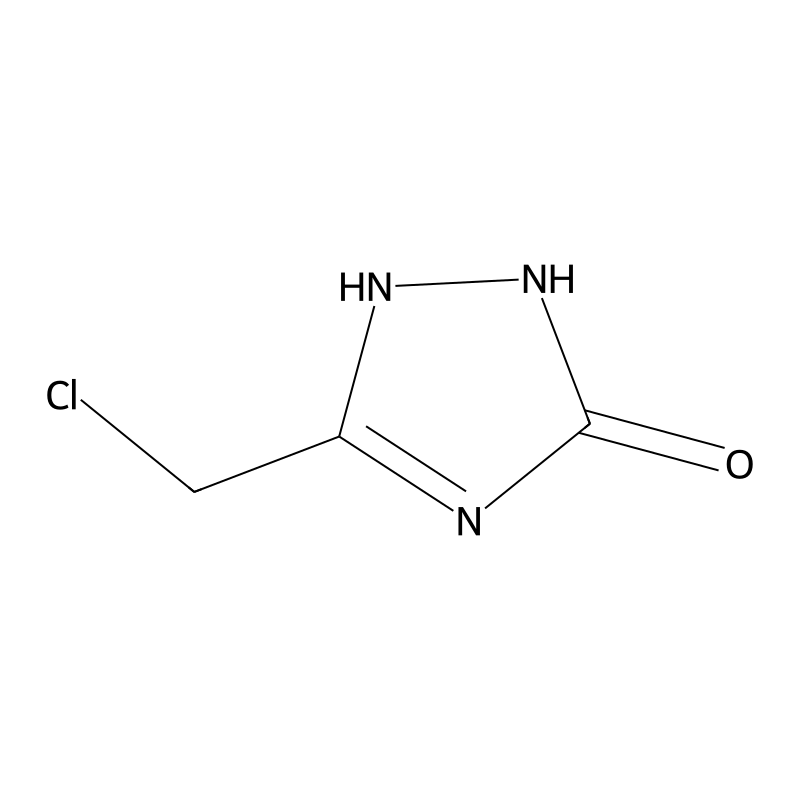

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one, also known as CMT, is a heterocyclic compound containing a triazole ring system. Its synthesis has been reported in various scientific publications, with methods involving the reaction of formamide, hydrazine hydrate, and sodium nitrite, followed by subsequent chloromethylation []. Studies have also characterized its physical and chemical properties, including its melting point, solubility, and infrared and nuclear magnetic resonance (NMR) spectra [, ].

Potential Applications:

Research suggests that 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one may hold potential applications in various scientific fields, including:

- Organic Chemistry: CMT can act as a versatile building block for the synthesis of more complex organic molecules due to its reactive chloromethyl group. Researchers have explored its use in the preparation of heterocyclic compounds, such as fused triazoles and imidazoles [, ].

- Medicinal Chemistry: Studies have investigated the potential of CMT derivatives as anti-cancer and anti-microbial agents. The chloromethyl group allows for further functionalization, leading to the development of compounds with specific biological activities [, ].

- Material Science: CMT has been explored for potential applications in the development of new materials, such as polymers and ionic liquids. Its unique structure and properties might contribute to the creation of materials with specific functionalities [, ].

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic organic compound characterized by its triazole ring structure, which includes a chloromethyl substituent. Its molecular formula is C₃H₄ClN₃O, and it features a triazole moiety that contributes to its chemical reactivity and biological properties. The compound is recognized for its potential as an intermediate in the synthesis of various pharmaceutical agents, making it significant in medicinal chemistry .

Currently, there is no documented information regarding the specific mechanism of action of CMT in biological systems.

CMT is likely to exhibit similar hazards as other chloromethyl-containing compounds. Here are some potential safety concerns:

- Acute toxicity: Chloromethyl groups can be alkylating agents, which can damage DNA and proteins, potentially leading to cell death. Exposure to CMT may cause irritation or damage to the skin, eyes, and respiratory system [].

- Carcinogenicity: Long-term exposure to chloromethylating agents has been linked to an increased risk of cancer [].

The primary synthetic route for 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one involves the chloromethylation of 1H-1,2,4-triazol-5(4H)-one using chloromethylating agents. Common reagents include chloromethyl methyl ether or formaldehyde in the presence of an acid catalyst . The chloromethyl group introduces reactivity that can be exploited in further chemical transformations, such as nucleophilic substitution reactions.

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one exhibits notable biological activities, primarily due to its structural features that allow interactions with biological targets. It has been studied for its potential antifungal and antimicrobial properties. The compound's ability to inhibit certain enzymes or disrupt cellular processes makes it a candidate for further investigation in drug development .

Synthesis methods for 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one typically involve:

- Chloromethylation: Reacting 1H-1,2,4-triazol-5(4H)-one with chloromethylating agents.

- Use of Acid Catalysts: Utilizing acids to facilitate the reaction and improve yields.

- Optimized Conditions: Recent advancements focus on optimizing reaction conditions to enhance purity and yield, including the use of sulfonic acid salts of semicarbazide as intermediates .

Studies on the interactions of 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one with biological systems have indicated its potential to bind with specific enzymes or receptors. These interactions can lead to biological effects that are being explored for therapeutic applications. For instance, its structure allows it to interact with fungal enzymes, potentially inhibiting their activity and offering a pathway for antifungal drug development .

Several compounds share structural similarities with 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one. Below is a comparison highlighting their unique features:

| Compound Name | Structure Feature | Unique Property |

|---|---|---|

| 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one | Methyl group at position 4 | Enhanced lipophilicity may improve membrane penetration |

| 3-(Aminomethyl)-1H-1,2,4-triazol-5(4H)-one | Amino group instead of chloromethyl | Potentially different biological activity due to amine |

| 5-(Chloromethyl)-2-methyl-1H-1,2,4-triazole | Chloromethyl at position 5 | Different reactivity patterns due to position change |

These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity.